molecular formula C16H11N5O2 B2635231 5-(1,3-Benzodioxol-5-yl)-3-(pyridin-2-ylmethyl)triazole-4-carbonitrile CAS No. 1024269-87-1

5-(1,3-Benzodioxol-5-yl)-3-(pyridin-2-ylmethyl)triazole-4-carbonitrile

Cat. No. B2635231
CAS RN: 1024269-87-1
M. Wt: 305.297
InChI Key: QIEMGOSIICPXNY-UHFFFAOYSA-N
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Description

5-(1,3-Benzodioxol-5-yl)-3-(pyridin-2-ylmethyl)triazole-4-carbonitrile (abbreviated as 5B3PTC) is a chemical compound with a unique structure, which has multiple applications in various scientific research fields. It has been widely studied due to its potential as a novel therapeutic agent, as well as its ability to act as a catalyst in various chemical reactions. 5B3PTC has been found to have a wide range of biochemical and physiological effects, which can be used in various laboratory experiments.

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • A study presented the synthesis and characterization of novel triazole derivatives, which were evaluated as antimicrobial agents. These compounds exhibited promising results against various microbial strains, indicating the potential utility of triazole derivatives in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
  • Another research effort synthesized N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole-4-carbonitriles and their esters, which showed moderate antimicrobial activity. This underscores the relevance of triazole compounds in antimicrobial drug discovery (Komsani et al., 2015).

Enzyme Inhibition for Therapeutic Applications

  • The compound FYX-051, a triazole derivative, was identified as a potent inhibitor of xanthine oxidoreductase (XOR), suggesting its potential in treating hyperuricemia. This highlights the therapeutic applications of triazole derivatives in enzyme inhibition (Matsumoto et al., 2011).

Chemical Synthesis and Reactivity

  • Research into the synthesis of triazole derivatives and their reactivity has led to the development of novel compounds with potential applications in various fields, including pharmaceuticals and materials science. Studies have detailed facile synthesis pathways and chemical properties of these derivatives, indicating their versatility and utility in chemical research (Arunachalam et al., 2019).

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-(pyridin-2-ylmethyl)triazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2/c17-8-13-16(11-4-5-14-15(7-11)23-10-22-14)19-20-21(13)9-12-3-1-2-6-18-12/h1-7H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEMGOSIICPXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N(N=N3)CC4=CC=CC=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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